2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}benzonitrile
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Overview
Description
2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}benzonitrile is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a benzothiazole ring, an ethoxy group, a sulfanyl group, and a benzonitrile moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}benzonitrile typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced by reacting the benzothiazole derivative with ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Sulfanyl Group: The sulfanyl group is introduced by reacting the ethoxy-substituted benzothiazole with thiourea in the presence of a base.
Attachment of the Benzonitrile Moiety: The final step involves the reaction of the sulfanyl-substituted benzothiazole with 2-bromobenzonitrile under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by forming covalent bonds with target proteins. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(6-Methyl-1,3-benzothiazol-2-yl)sulfanyl]methyl}benzonitrile
- 2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]methyl}benzonitrile
- 2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile
Uniqueness
2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}benzonitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the benzothiazole ring, sulfanyl group, and benzonitrile moiety also contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanylmethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c1-2-20-14-7-8-15-16(9-14)22-17(19-15)21-11-13-6-4-3-5-12(13)10-18/h3-9H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPWNKCHZIKBFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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